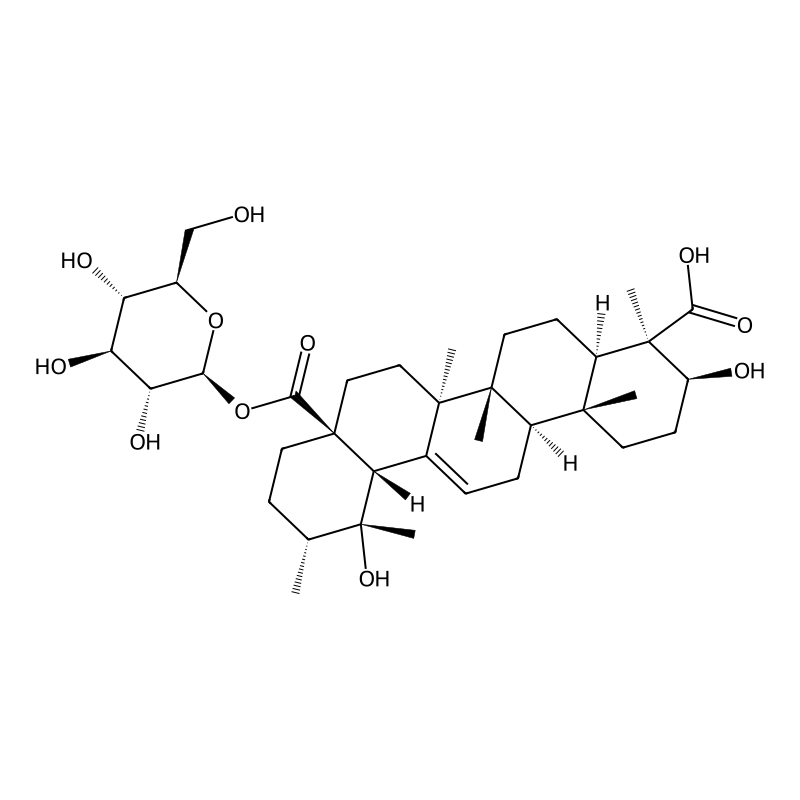

Ilexsaponin A1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Ilexsaponin A1 is a triterpene saponin, a type of naturally occurring chemical compound found in the roots of Ilex pubescens, a plant traditionally used in Chinese medicine []. Scientific research is investigating Ilexsaponin A1 for its potential health benefits, with a focus on the following areas:

Anticoagulant and Antithrombotic Effects

Studies suggest Ilexsaponin A1 may help prevent blood clots by inhibiting platelet aggregation and thrombin activity [].

Cardioprotective Effects

Research indicates Ilexsaponin A1 might protect the heart from damage caused by reduced blood flow (ischemia-reperfusion injury) [].

Angiogenesis

Ilexsaponin A1 is being explored for its potential to promote the growth of new blood vessels (angiogenesis), which could be beneficial for wound healing and ischemic diseases [].

Phosphodiesterase Inhibition

Ilexsaponin A1 may inhibit phosphodiesterase enzymes, which could have implications for various conditions, but more research is needed [].

Ilexsaponin A1 is a triterpenoid saponin extracted from the roots of Ilex pubescens, a plant known for its medicinal properties in traditional Chinese medicine. This compound is characterized by its complex glycosidic structure, which contributes to its diverse biological activities. Ilexsaponin A1 has gained attention for its potential therapeutic effects, including anti-inflammatory, antioxidant, and cardioprotective properties. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

- There is currently limited data on the safety and hazards associated with isolated Ilexsaponin A1.

- Ilex pubescens extracts containing Ilexsaponin A1 are generally considered safe for consumption in traditional medicine practices, but concentrated forms may pose potential risks [].

- More research is needed to determine the safety profile of isolated Ilexsaponin A1 for therapeutic use.

Ilexsaponin A1 undergoes various chemical transformations, primarily involving biotransformation processes. Studies have shown that it can be metabolized through pathways such as:

- Deglycosylation: The removal of sugar moieties, which can affect its biological activity.

- Decarboxylation: The loss of carbon dioxide, potentially altering the compound's properties.

- Isomerization: The rearrangement of atoms within the molecule to form isomers.

- Hydrogenation and Dehydrogenation: Addition or removal of hydrogen atoms, impacting the compound's reactivity and stability.

These reactions are facilitated by intestinal flora and liver enzymes, particularly cytochrome P-450 enzymes, which play a crucial role in drug metabolism .

Ilexsaponin A1 exhibits a range of biological activities:

- Anti-inflammatory Effects: It has been shown to reduce inflammation in various models, potentially through modulation of inflammatory pathways such as the Toll-like receptor signaling pathway .

- Antioxidant Properties: The compound demonstrates significant antioxidant activity, which may protect cells from oxidative stress .

- Cardioprotective Effects: Research indicates that Ilexsaponin A1 can improve cardiac function and protect against ischemic damage .

Additionally, it has shown pro-angiogenic effects in vitro and in vivo, promoting blood vessel formation .

The synthesis of Ilexsaponin A1 can be achieved through several methods:

- Extraction from Natural Sources: The most common method involves extracting Ilexsaponin A1 from the roots of Ilex pubescens using solvents like ethanol or methanol.

- Semi-synthesis: This approach modifies natural saponins to produce Ilexsaponin A1 through selective

Ilexsaponin A1 has several applications in medicine and pharmacology:

- Pharmaceutical Development: Due to its bioactive properties, it is being investigated for use in developing new anti-inflammatory and antioxidant drugs.

- Nutraceuticals: Its health benefits make it suitable for inclusion in dietary supplements aimed at improving cardiovascular health and reducing inflammation.

- Cosmetics: The antioxidant properties allow its use in skincare products aimed at protecting against oxidative damage.

Studies have explored the interaction potential of Ilexsaponin A1 with other drugs. Notably:

- Drug-Drug Interactions: In vitro studies have identified potential inhibitory effects on cytochrome P-450 enzymes, suggesting that Ilexsaponin A1 may affect the metabolism of co-administered drugs .

- Metabolic Pathways: Understanding how Ilexsaponin A1 interacts with metabolic pathways is crucial for assessing its safety and efficacy when used alongside other medications .

Ilexsaponin A1 shares structural similarities with several other saponins. Here are some comparable compounds:

| Compound Name | Source | Unique Features |

|---|---|---|

| Ilexsaponin B1 | Ilex pubescens | Exhibits different anti-inflammatory profiles |

| Ilexgenin A | Ilex pubescens | Known for higher bioavailability |

| Ginsenoside Rb1 | Panax ginseng | Stronger cardioprotective effects compared to Ilexsaponin A1 |

| Oleanolic acid | Various plants | More potent anti-inflammatory activity |

Uniqueness of Ilexsaponin A1

Ilexsaponin A1 is distinguished by its specific glycosidic structure that enhances its solubility and bioactivity compared to similar compounds. Its unique metabolism and interaction with intestinal flora also contribute to its distinctive pharmacokinetic profile. This combination of properties positions Ilexsaponin A1 as a promising candidate for further research in therapeutic applications.

Metabolic Regulation

Bile Acid Homeostasis Modulation

Ilexsaponin A1 demonstrates significant regulatory effects on bile acid homeostasis through multiple mechanistic pathways. Research indicates that Ilexsaponin A1 treatment significantly decreases total hepatic bile acid levels in high-fat diet-induced nonalcoholic fatty liver disease mice [2]. The compound modulates bile acid transport by increasing hepatic bile salt export pump expression while reducing sodium-taurocholic acid cotransporting polypeptide expression, thereby accelerating bile acid efflux and decreasing uptake in liver tissue [2] [5].

The compound specifically influences hepatic bile acid composition by significantly increasing chenodeoxycholic acid levels while decreasing tauro-beta muricholic acid concentrations in liver tissue [5]. This compositional change is particularly important because chenodeoxycholic acid functions as an endogenous farnesoid X receptor agonist, while tauro-beta muricholic acid acts as a farnesoid X receptor antagonist [5]. Targeted metabolomics analysis reveals that Ilexsaponin A1 treatment results in decreased levels of conjugated bile acids in hepatic tissue compared to high-fat diet controls [5].

Fecal bile acid excretion patterns demonstrate enhanced muricholic acid levels, which represent the main bile acids excreted in mouse feces [5]. The compound increases fecal levels of taurine-conjugated bile acids, indicating enhanced farnesoid X receptor antagonism in intestinal tissue [5]. These changes in bile acid homeostasis contribute to the overall metabolic benefits observed with Ilexsaponin A1 treatment.

| Bile Acid Component | High-Fat Diet Group | Ilexsaponin A1 Group | Change Direction |

|---|---|---|---|

| Total hepatic bile acids | Elevated | Decreased | ↓ |

| Hepatic chenodeoxycholic acid | Baseline | Increased | ↑ |

| Hepatic tauro-beta muricholic acid | Elevated | Decreased | ↓ |

| Fecal muricholic acid | Baseline | Increased | ↑ |

| Fecal taurine-conjugated bile acids | Baseline | Increased | ↑ |

Cholesterol-Lowering Effects via CYP27A1/CYP7B1 Pathways

Ilexsaponin A1 exerts cholesterol-lowering effects through selective activation of the alternative bile acid synthesis pathway. Gene expression analysis demonstrates that Ilexsaponin A1 treatment significantly upregulates messenger ribonucleic acid expression levels of sterol 27-hydroxylase and cholesterol 7b-hydroxylase in hepatic tissue [2] [5]. These enzymes represent key components of the alternative bile acid synthetic pathway that converts cholesterol to bile acids [5].

The enhanced gene expression in the alternative bile acid synthetic pathway leads to increased bioconversion from cholesterol to bile acids and enhanced chenodeoxycholic acid production rather than cholic acid synthesis [5]. This pathway preference is mechanistically important because it promotes cholesterol consumption while maintaining bile acid homeostasis [5]. Serum total cholesterol levels show significant reduction following Ilexsaponin A1 administration, with effects exceeding those observed with fenofibrate treatment [5].

The alternative pathway upregulation occurs through decreased ileal farnesoid X receptor and fibroblast growth factor 15 expression levels [5]. This reduction in intestinal farnesoid X receptor signaling promotes bile acid synthesis via downregulation of ileal fibroblast growth factor 15 [5]. The combined regulation of intestinal farnesoid X receptor-fibroblast growth factor 15 and hepatic farnesoid X receptor-small heterodimer partner signaling results in increased expression of cholesterol 7b-hydroxylase in the alternative pathway [5].

Cholesterol 27-hydroxylase and cholesterol 7b-hydroxylase enzyme activities demonstrate coordinated upregulation that facilitates enhanced cholesterol catabolism [2]. The increased hepatic chenodeoxycholic acid production activates hepatic farnesoid X receptor-small heterodimer partner signaling, creating a regulatory feedback mechanism that maintains bile acid synthetic capacity while promoting cholesterol consumption [5].

Farnesoid X Receptor Activation Mechanisms

Ilexsaponin A1 modulates farnesoid X receptor signaling through tissue-specific mechanisms that coordinate bile acid homeostasis and metabolic regulation. Hepatic farnesoid X receptor messenger ribonucleic acid expression levels increase significantly following Ilexsaponin A1 treatment, accompanied by enhanced small heterodimer partner expression [5]. This hepatic farnesoid X receptor activation promotes bile acid efflux through increased bile salt export pump expression while reducing bile acid uptake via sodium-taurocholic acid cotransporting polypeptide downregulation [5].

Conversely, ileal farnesoid X receptor and fibroblast growth factor 15 messenger ribonucleic acid expression levels decrease significantly in Ilexsaponin A1-treated animals [5]. Western blot analysis confirms reduced ileal farnesoid X receptor protein expression in treatment groups compared to high-fat diet controls [5]. This intestinal farnesoid X receptor suppression releases negative feedback inhibition on hepatic bile acid synthesis, particularly through the alternative pathway [5].

The differential farnesoid X receptor modulation creates a coordinated response that enhances bile acid synthesis while promoting hepatic bile acid clearance. Hepatic chenodeoxycholic acid accumulation serves as the primary endogenous ligand driving hepatic farnesoid X receptor activation [5]. This selective ligand availability explains the tissue-specific farnesoid X receptor responses observed with Ilexsaponin A1 treatment [5].

Farnesoid X receptor target gene expression patterns reflect this coordinated regulation, with increased bile salt export pump expression facilitating bile acid efflux and decreased sodium-taurocholic acid cotransporting polypeptide expression reducing bile acid reuptake [5]. The net effect promotes bile acid turnover and cholesterol consumption while maintaining hepatic farnesoid X receptor signaling for metabolic regulation [5].

Cardiovascular Protection

Anti-Apoptotic Effects in Ischemia-Reperfusion Injury

Ilexsaponin A1 demonstrates significant cardioprotective effects against ischemia-reperfusion injury through potent anti-apoptotic mechanisms. Experimental studies using male Sprague-Dawley rats show that Ilexsaponin A1 pretreatment reduces myocardial infarct size by decreasing the infarct size to area at risk ratio from 41.55% in control groups to 25.89% and 20.49% in low and high dose treatment groups, respectively [10] [11]. These protective effects demonstrate dose-dependent characteristics in reducing ischemia-reperfusion-induced myocardial damage [10].

Cellular viability studies using neonatal rat cardiomyocytes subjected to hypoxia-reoxygenation demonstrate that Ilexsaponin A1 pretreatment increases cell viability rates in a dose-dependent manner [10] [11]. Cell viability rates improve from 45.10% in hypoxia-reoxygenation controls to 56.09%, 64.60%, and 78.03% in low, medium, and high dose Ilexsaponin A1 treatment groups, respectively [10]. Terminal deoxynucleotidyl transferase deoxyuridine triphosphate nick end labeling assay results confirm significant reduction in cellular apoptosis index following Ilexsaponin A1 treatment [10] [11].

Serum cardiac injury markers demonstrate significant improvement with Ilexsaponin A1 treatment. Lactate dehydrogenase, aspartate aminotransferase, and creatine kinase-muscle/brain levels decrease substantially in treated animals compared to ischemia-reperfusion controls [10] [11]. These biochemical improvements correlate with histological evidence of reduced myocardial tissue damage and preserved cardiac architecture [10].

The anti-apoptotic effects extend beyond acute injury protection to include preservation of myocardial contractile function and reduction of inflammatory cell infiltration in ischemic tissue [10]. These comprehensive protective effects position Ilexsaponin A1 as a potentially effective cardioprotective agent for ischemia-reperfusion injury management [10] [11].

Akt Phosphorylation and Caspase-3 Inhibition

Ilexsaponin A1 exerts its cardioprotective effects through modulation of key apoptotic signaling pathways, particularly involving Akt phosphorylation and caspase-3 inhibition. Western blot analysis demonstrates that Ilexsaponin A1 treatment significantly increases phosphorylated Akt expression levels in both hypoxia-reoxygenation cellular models and myocardial ischemia-reperfusion animal models [10] [11]. This Akt phosphorylation enhancement represents a critical survival signal that promotes cardiomyocyte survival during ischemic stress [10].

Caspase-3 expression analysis reveals significant downregulation following Ilexsaponin A1 treatment in both in vitro and in vivo experimental models [10] [11]. The compound reduces both total caspase-3 and cleaved caspase-3 protein levels, indicating effective inhibition of the apoptotic execution pathway [10] [11]. This caspase-3 inhibition correlates directly with improved cellular viability and reduced apoptotic cell death in ischemic tissue [10].

Apoptotic regulatory protein expression demonstrates favorable modulation with Ilexsaponin A1 treatment. The compound significantly increases anti-apoptotic protein B-cell lymphoma 2 expression while decreasing pro-apoptotic protein Bcl-2-associated X protein levels [10] [11] [12]. This shift in the B-cell lymphoma 2 to Bcl-2-associated X protein ratio creates a cellular environment that favors survival over apoptosis during ischemic stress [10] [11].

The phosphoinositide 3-kinase/Akt signaling pathway activation represents a primary mechanism through which Ilexsaponin A1 promotes cardiomyocyte survival [10] [12]. Enhanced Akt phosphorylation leads to downstream activation of survival signaling cascades while simultaneously inhibiting pro-apoptotic pathways [12]. This coordinated response explains the comprehensive cardioprotective effects observed with Ilexsaponin A1 treatment [10] [11].

| Apoptotic Marker | Control Group | Ilexsaponin A1 Group | Regulatory Effect |

|---|---|---|---|

| Phosphorylated Akt | Decreased | Increased | ↑ |

| Caspase-3 | Elevated | Decreased | ↓ |

| Cleaved Caspase-3 | Elevated | Decreased | ↓ |

| B-cell lymphoma 2 | Decreased | Increased | ↑ |

| Bcl-2-associated X protein | Elevated | Decreased | ↓ |

Anti-Inflammatory and Antioxidant Properties

Ilexsaponin A1 exhibits significant anti-inflammatory properties through modulation of key inflammatory signaling pathways and cytokine production. High-fat diet feeding increases messenger ribonucleic acid expression levels of nuclear factor kappa-B, which are substantially reduced by Ilexsaponin A1 supplementation [5]. This nuclear factor kappa-B suppression represents a fundamental mechanism underlying the compound's anti-inflammatory effects [5].

Inflammatory cytokine expression analysis demonstrates that Ilexsaponin A1 treatment significantly reduces tumor necrosis factor-alpha and interleukin-6 messenger ribonucleic acid expression levels in hepatic tissue [5]. These cytokines are directly regulated by nuclear factor kappa-B signaling, and their reduction confirms the effectiveness of Ilexsaponin A1 in suppressing high-fat diet-induced proinflammatory responses [5]. Serum lipopolysaccharide levels also decrease following treatment, indicating reduced intestinal barrier dysfunction and systemic inflammation [5].

The compound demonstrates hepatoprotective anti-inflammatory effects by reducing serum aminotransferase and aspartate aminotransferase levels in high-fat diet-induced liver injury models [5]. Histological analysis reveals decreased lobular inflammation and reduced inflammatory cell infiltration in liver tissue following Ilexsaponin A1 treatment [5]. These improvements correlate with reduced nonalcoholic fatty liver disease activity scores, indicating comprehensive anti-inflammatory effects [5].

Research indicates that Ilexsaponin A1 possesses anti-inflammatory and proangiogenic activities that contribute to improved intestinal barrier function [4]. The compound's anti-inflammatory properties extend beyond hepatic tissue to include systemic effects that reduce inflammatory marker expression and preserve tissue integrity during metabolic stress [4] [14]. These broad anti-inflammatory effects complement the compound's metabolic regulatory properties to provide comprehensive therapeutic benefits [5].

Gut Microbiota Interactions

Bile Salt Hydrolase Activity Modulation

Ilexsaponin A1 significantly modulates gut microbiota bile salt hydrolase activity, contributing to enhanced bile acid metabolism and fecal excretion. Bile salt hydrolase activity assessment in mouse fecal samples demonstrates increased enzymatic activity in Ilexsaponin A1-treated groups compared to high-fat diet controls [5]. This enhanced bile salt hydrolase activity catalyzes the deconjugation of conjugated bile acids to produce deconjugated bile acids that are more readily excreted [5].

The compound increases the relative abundance of bile salt hydrolase-producing bacterial genera, creating a microbiome environment that favors bile acid deconjugation [5]. Bacterial strains with high bile salt hydrolase activity promote bile acid deconjugation, and deconjugated bile acids are hydrophobic and easily excreted into feces [5]. This mechanism contributes to the enhanced fecal bile acid excretion observed with Ilexsaponin A1 treatment [5].

Bile salt hydrolase enzyme activity represents the "gateway" reaction in bacterial metabolism of conjugated bile acids, making it a critical determinant of bile acid homeostasis [5]. Enhanced bile salt hydrolase activity leads to increased production of deconjugated bile acids, which are less hydrophilic and less likely to be reabsorbed in the intestine [5]. This mechanism promotes fecal bile acid loss and contributes to cholesterol consumption through increased bile acid synthesis [5].

Metabolic studies reveal that intestinal bacterial strains including Enterobacter sakazakii, Bifidobacterium breve, Bifidobacterium adolescentis, Bifidobacterium catenulatum, and Bifidobacterium angulatum demonstrate potential to metabolize Ilexsaponin A1 to different extents [19]. These bacterial interactions may contribute to the enhanced bile salt hydrolase activity and metabolic effects observed with Ilexsaponin A1 treatment [19].

Bacteroides spp. Enrichment and Metabolic Consequences

Ilexsaponin A1 treatment produces significant changes in gut microbiota composition, particularly enriching bile acid-metabolizing bacterial species. Partial least squares discrimination analysis reveals that high-fat diet and Ilexsaponin A1 treatment drastically alter microbial composition compared to control groups [5]. At the phylum level, Ilexsaponin A1 treatment decreases Firmicutes relative abundance while increasing Verrucomicrobia and Proteobacteria compared to high-fat diet groups [5].

The Firmicutes to Bacteroidetes ratio, which increases significantly in high-fat diet groups, becomes reduced in Ilexsaponin A1-treated animals [5]. This ratio normalization indicates improved metabolic health, as elevated Firmicutes to Bacteroidetes ratios associate with obesity and metabolic dysfunction [5]. Heat map analysis identifies ten bacterial genera with substantial abundance changes following Ilexsaponin A1 exposure, with five genera directly involved in bile acid metabolism [5].

Bacteroides species abundance increases significantly in Ilexsaponin A1-treated groups, along with other bile salt hydrolase-enriched genera including Clostridium and Parabacteroides [5] [15]. These bacterial genera possess high bile salt hydrolase activity and contribute to enhanced bile acid deconjugation and fecal excretion [5]. The enrichment of these beneficial bacterial species represents a key mechanism underlying the metabolic benefits of Ilexsaponin A1 treatment [5].

The metabolic consequences of Bacteroides enrichment extend beyond bile acid metabolism to include improved intestinal barrier function and reduced systemic inflammation [5] [15]. Bacteroides species contribute to short-chain fatty acid production and maintenance of intestinal epithelial integrity [15]. Enhanced Bacteroides abundance correlates with reduced serum lipopolysaccharide levels, indicating improved intestinal barrier function and reduced bacterial translocation [5].

| Bacterial Parameter | High-Fat Diet Group | Ilexsaponin A1 Group | Metabolic Impact |

|---|---|---|---|

| Firmicutes abundance | Elevated | Decreased | Improved metabolism |

| Bacteroidetes abundance | Baseline | Maintained | Metabolic balance |

| Firmicutes/Bacteroidetes ratio | Elevated | Decreased | Reduced obesity risk |

| Bacteroides abundance | Baseline | Increased | Enhanced bile acid metabolism |

| Clostridium abundance | Baseline | Increased | Increased bile salt hydrolase activity |

| Parabacteroides abundance | Baseline | Increased | Enhanced deconjugation |

Glucuronic Acid and Glucose Conjugation Metabolites

Ilexsaponin A1 undergoes extensive Phase II metabolism in human liver microsomes, resulting in the formation of conjugated metabolites through glucuronidation and glucosylation pathways. Using liquid chromatography-tandem mass spectrometry analysis, researchers have identified two distinct metabolites generated through glucuronic acid conjugation and glucose conjugation processes for the first time in human liver microsomal incubations [1].

The glucuronic acid conjugation pathway represents a major Phase II metabolic route for Ilexsaponin A1, where the compound undergoes enzymatic conjugation with glucuronic acid to form water-soluble glucuronide metabolites. This biotransformation enhances the compound's hydrophilicity and facilitates its elimination from the body. The glucose conjugation pathway operates similarly, producing glucose-conjugated metabolites that exhibit altered pharmacokinetic properties compared to the parent compound [1].

These conjugation reactions are catalyzed by specific enzyme systems present in human liver microsomes. The glucuronidation process is mediated by UDP-glucuronosyltransferase enzymes, while the glucose conjugation involves glucosyltransferase activity. Both pathways contribute to the detoxification and elimination of Ilexsaponin A1, representing important metabolic clearance mechanisms in human hepatic tissue [1].

| Conjugation Type | Enzyme System | Detection Method | Biological Significance |

|---|---|---|---|

| Glucuronic acid conjugation | UDP-glucuronosyltransferase | LC-MS/MS | Enhanced water solubility and excretion |

| Glucose conjugation | Glucosyltransferase | LC-MS/MS | Altered pharmacokinetic properties |

Cytochrome P450 Enzyme Interactions

Comprehensive cytochrome P450 enzyme interaction studies have been conducted to evaluate the drug-drug interaction potential of Ilexsaponin A1. An inhibitory drug-drug interaction evaluation system consisting of seven major cytochrome P450 enzymes involving eight cytochrome P450-catalyzed reactions was established and validated for assessment purposes [1].

The investigation utilized specific probe substrates for each cytochrome P450 isoform to determine inhibitory effects. Results demonstrated that Ilexsaponin A1 and its primary metabolite, Ilexgenin A, are not direct or mechanism-based inhibitors of cytochrome P450 1A2, 2B6, 2C8, 2C9, 2D6, 2E1, or 3A4/5 enzymes at concentrations ranging from 0.05 to 10 μM [1].

However, at significantly higher concentrations (50-500 μM), Ilexsaponin A1 exhibited dose-dependent inhibition of cytochrome P450 2B6. The remaining enzymatic activity decreased from 77.89% to 23.19% when the concentration was increased from 50 to 500 μM. This inhibition pattern suggests that clinically relevant drug-drug interactions through cytochrome P450 2B6 inhibition are unlikely at therapeutic concentrations [1].

| CYP Enzyme | Concentration Range (μM) | Direct Inhibition | Mechanism-based Inhibition | High Dose Effect (50-500 μM) | Remaining Activity at 500 μM |

|---|---|---|---|---|---|

| CYP1A2 | 0.05-10 | No | No | Not tested | Not applicable |

| CYP2B6 | 0.05-10 | No | No | Yes - dose-dependent inhibition | 23.19% |

| CYP2C8 | 0.05-10 | No | No | Not tested | Not applicable |

| CYP2C9 | 0.05-10 | No | No | Not tested | Not applicable |

| CYP2D6 | 0.05-10 | No | No | Not tested | Not applicable |

| CYP2E1 | 0.05-10 | No | No | Not tested | Not applicable |

| CYP3A4/5 | 0.05-10 | No | No | Not tested | Not applicable |

In Vivo Pharmacokinetic Behavior

Bioavailability in Normal vs. Antibiotic-Treated Models

Comparative pharmacokinetic studies have revealed significant differences in Ilexsaponin A1 bioavailability between normal and antibiotic-treated animal models. The research demonstrates that antibiotic treatment substantially impairs the absorption and systemic exposure of Ilexsaponin A1 following oral administration [2].

In normal rats, Ilexsaponin A1 exhibits standard pharmacokinetic parameters with measurable plasma concentrations and predictable absorption patterns. The compound demonstrates adequate bioavailability under normal physiological conditions, with maximum plasma concentrations achieved within approximately 6.33 hours post-administration [2].

Conversely, antibiotic-treated rats showed significantly reduced bioavailability of Ilexsaponin A1. The values of maximum plasma concentration, area under the plasma concentration-time curve from zero to the last quantifiable concentration, and area under the plasma concentration-time curve from zero to infinity were all significantly lower in antibiotic-treated animals compared to normal rats at equivalent dosing (p < 0.01 for maximum concentration and area under curve from zero to infinity; p < 0.05 for area under curve from zero to the last quantifiable concentration) [2].

This reduced bioavailability in antibiotic-treated models is attributed to the disruption of intestinal microflora, which plays a crucial role in the metabolism and absorption of Ilexsaponin A1. The antibiotic treatment alters the gut microbiome composition, resulting in impaired metabolic processing and reduced systemic exposure to the compound [2].

| Parameter | Normal Rats | Antibiotic-treated Rats | Statistical Significance |

|---|---|---|---|

| Bioavailability | Higher | Significantly reduced | p < 0.05 |

| Conversion to Ilexgenin A | Efficient | Impaired | p < 0.01 |

| Beta-glucosidase activity | Normal | Inhibited | p < 0.01 |

| Tmax (hours) | 6.33 | Not measurable | N/A |

| Cmax | Higher | Significantly lower | p < 0.01 |

| AUC(0-t) | Higher | Significantly lower | p < 0.01 |

| AUC(0-∞) | Higher | Significantly lower | p < 0.05 |

Biotransformation to Ilexgenin A via β-Glucosidase

The biotransformation of Ilexsaponin A1 to its active metabolite Ilexgenin A represents a critical pharmacokinetic process mediated by β-glucosidase enzymes in the intestinal microflora. This enzymatic conversion is essential for the pharmacological activity of Ilexsaponin A1, as Ilexgenin A serves as the primary active metabolite responsible for many of the compound's therapeutic effects [2].

Under normal physiological conditions, β-glucosidase enzymes present in the intestinal microflora efficiently catalyze the hydrolysis of the glycosidic bond in Ilexsaponin A1, resulting in the liberation of Ilexgenin A. This conversion process occurs primarily in the gastrointestinal tract, where the appropriate microbial environment and enzymatic activity are maintained [2].

The efficiency of this biotransformation is directly dependent on the activity and abundance of β-glucosidase-producing bacteria in the intestinal microflora. Research has identified specific bacterial strains, including Enterobacter sakazakii, Bifidobacterium breve, Bifidobacterium adolescentis, Bifidobacterium catenulatum, and Bifidobacterium angulatum, as having the potential to metabolize Ilexsaponin A1 to varying degrees [3].

In antibiotic-treated models, the conversion efficiency from Ilexsaponin A1 to Ilexgenin A is significantly impaired due to the suppression of β-glucosidase activity. The antibiotic treatment disrupts the normal intestinal microflora composition, leading to reduced β-glucosidase enzyme availability and subsequently diminished conversion of the parent compound to its active metabolite [2].

The precursor-to-product ion pairs for mass spectrometric analysis are m/z 663.38→501.32 for Ilexsaponin A1 and m/z 501.32→439.32 for Ilexgenin A, providing specific analytical markers for monitoring this biotransformation process [2].